8-Bromo-2,2-dimethyl-2h-chromene
CAS No.: 264264-94-0
Cat. No.: VC15948905
Molecular Formula: C11H11BrO
Molecular Weight: 239.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 264264-94-0 |
|---|---|
| Molecular Formula | C11H11BrO |
| Molecular Weight | 239.11 g/mol |
| IUPAC Name | 8-bromo-2,2-dimethylchromene |
| Standard InChI | InChI=1S/C11H11BrO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-7H,1-2H3 |
| Standard InChI Key | BHBVJKGKZPTALF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C=CC2=C(O1)C(=CC=C2)Br)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
6-Bromo-2,2-dimethyl-2H-chromene belongs to the chromene family, characterized by a fused benzene and pyran ring system. The bromine atom at the 6th position and methyl groups at the 2nd position influence its electronic and steric properties. The IUPAC name, 6-bromo-2,2-dimethylchromene, reflects this substitution pattern .
Molecular Formula:
Molecular Weight: 239.11 g/mol
Density: 1.364 g/cm³
Boiling Point: 286°C
Melting Point: 143–146°C (at 19 Torr) .
Spectroscopic Validation
Structural confirmation relies on:
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FT-IR Spectroscopy: Peaks at 1654–1666 cm⁻¹ confirm imine bond formation.
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NMR Spectroscopy: -NMR reveals methyl groups (δ 1.45 ppm) and aromatic protons (δ 6.8–7.4 ppm).
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X-ray Crystallography: Monoclinic crystal system () with unit cell parameters ). Hydrogen-bonding networks stabilize the lattice.
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via:
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Cyclization: 7-Hydroxy-2H-chromen-2-one reacts with 3-chloro-3-methylbut-1-yne in -diethylaniline.
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Bromination: Bromine in dimethylformamide (DMF) introduces the bromine atom at the 6th position.
Optimized Conditions:
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Temperature: 80–90°C
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Catalysts: Phase-transfer agents (e.g., dodecyl sulfonic acid sodium salt) enhance yield to 94.5%.
Scalability Challenges
Industrial production remains limited due to:
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High energy demands for cyclization.
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Purification complexities from byproducts.
Chemical Reactivity and Applications
Substitution Reactions
The bromine atom undergoes nucleophilic substitution with:
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Amines: Forms 6-amino derivatives (e.g., 6-amino-2,2-dimethyl-2H-chromene).
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Thiols: Yields 6-thio analogs, useful in polymer chemistry.
Oxidation and Reduction
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Oxidation: Chromene rings convert to chromanones using .
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Reduction: Sodium borohydride reduces the double bond, forming dihydrochromenes.
Industrial Applications
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Dyes and Perfumes: Chromenes contribute to chromophores in textiles.
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Pharmaceutical Intermediates: Anticancer and antimicrobial drug development .
Biological Activity
Antimicrobial Efficacy
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Bacterial Inhibition: MIC values of 12.5–25 µg/mL against Streptococcus pyogenes and Pseudomonas aeruginosa.
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Antifungal Activity: Superior to fluconazole against Candida albicans.
Anticancer Mechanisms
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Apoptosis Induction: Caspase-3 activation in breast cancer cells (MCF-7) at 50 µM.
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Cell Cycle Arrest: G2/M phase blockade via cyclin-dependent kinase inhibition.
Computational and Stability Studies
Density Functional Theory (DFT) Insights
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Electrostatic Potentials: Electron-deficient imine regions favor nucleophilic attacks.
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Thermodynamic Stability: .
Solvent Stability
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Polar Aprotic Solvents: Decomposition <5% in DMSO over 24 hours at 25°C.
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Aqueous Buffers: Stable at pH 4–9, ideal for biological assays.
Comparative Analysis with Analogues
| Compound | Substituent | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 6-Bromo-2,2-dimethyl | Br | 12.5–25 |
| 6-Chloro-2,2-dimethyl | Cl | 25–50 |
| 2,2-Dimethyl | H | >100 |
Key Insight: Bromination enhances lipophilicity and membrane penetration.
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